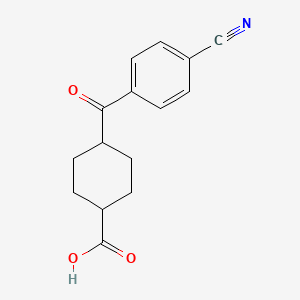
trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H15NO3 . It is characterized by the presence of a cyanobenzoyl group attached to a cyclohexane ring, which is further substituted with a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the cyanobenzoyl intermediate: This step involves the reaction of 4-cyanobenzoyl chloride with cyclohexanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Cyclohexane ring formation: The intermediate formed in the previous step undergoes a cyclization reaction in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions in the presence of strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanobenzoyl group can be replaced by other functional groups, such as halogens or alkyl groups, using appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, nucleophiles, polar aprotic solvents
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with specific properties, such as liquid crystals and polymers.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
- Used as a precursor in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of advanced materials for electronic and optical devices .
Mecanismo De Acción
The mechanism of action of trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
- trans-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
- trans-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
- trans-4-(4-Nitrobenzoyl)cyclohexane-1-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent on the benzoyl group (e.g., cyano, chloro, methyl, nitro).
- Reactivity: The presence of different substituents affects the reactivity and chemical behavior of the compounds. For example, the cyano group is electron-withdrawing, making the compound more susceptible to nucleophilic attack, whereas the methyl group is electron-donating, reducing its reactivity.
- Applications: Each compound may have unique applications based on its specific properties. For instance, the nitro derivative may exhibit stronger biological activity due to its electron-withdrawing nature, while the methyl derivative may be more suitable for material science applications .
Propiedades
IUPAC Name |
4-(4-cyanobenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-9-10-1-3-11(4-2-10)14(17)12-5-7-13(8-6-12)15(18)19/h1-4,12-13H,5-8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHPJPJXUBRPEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=C(C=C2)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230141 |
Source


|
| Record name | trans-4-(4-Cyanobenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-09-7 |
Source


|
| Record name | trans-4-(4-Cyanobenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
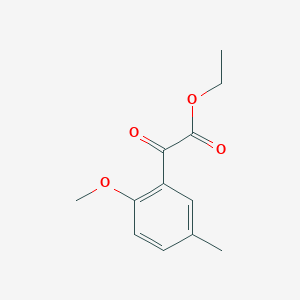
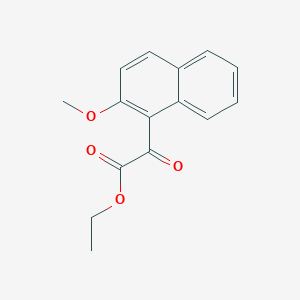
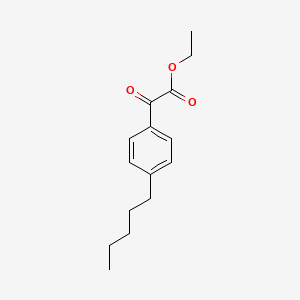
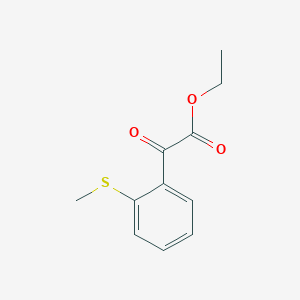
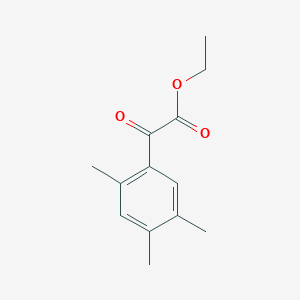
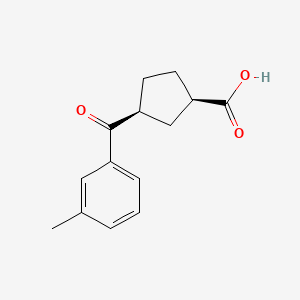
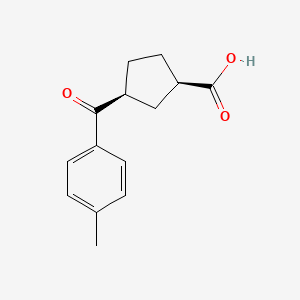
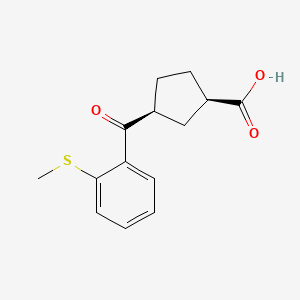

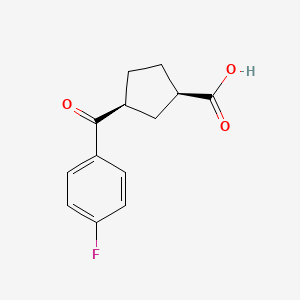

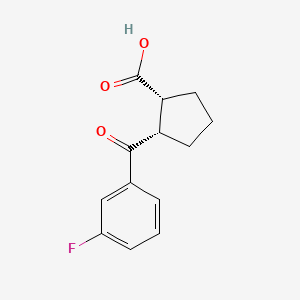
![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323803.png)
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323805.png)
